(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid

Vue d'ensemble

Description

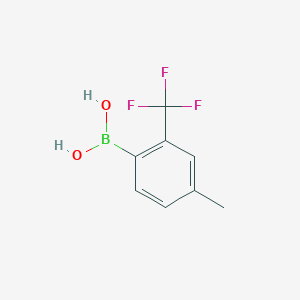

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 4-methyl-2-(trifluoromethyl)benzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position on the aromatic ring.

Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.

Borylation: The lithiated intermediate is then treated with a boron source, typically trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow processes and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic acid can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: Although less common, the boronic acid group can be reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.

Oxidation: Corresponding phenols.

Reduction: Corresponding alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

The compound serves as a crucial building block in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. Its boronic acid functionality allows for effective coupling reactions, notably via the Suzuki-Miyaura coupling method, which is essential for forming carbon-carbon bonds in drug candidates. The trifluoromethyl group enhances the binding properties and metabolic stability of these drugs, making them more viable for therapeutic use .

Case Study: CXCR Antagonists

Research has demonstrated that derivatives of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid can act as noncompetitive antagonists for chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory diseases and cancer progression. The compound's unique structural features facilitate the development of potent chemokine antagonists, highlighting its potential in treating such conditions .

Synthetic Methodologies

Suzuki-Miyaura Coupling

The compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing arylated compounds. This reaction allows for the introduction of the trifluoromethyl group into various substrates, enhancing their chemical properties and biological activities. The versatility of this compound in these reactions is illustrated by its ability to generate diverse molecular architectures with high regio- and stereoselectivity .

Table 1: Comparison of Synthetic Methods Using this compound

Biological Interaction Studies

Interaction studies involving this compound focus on its binding properties with biological macromolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions. Understanding these binding dynamics is crucial for optimizing drug design and enhancing therapeutic efficacy .

Conclusion and Future Directions

The applications of this compound extend across various domains within organic synthesis and pharmaceutical development. Its role as a versatile building block in drug synthesis, particularly in creating compounds targeting inflammatory diseases and cancer, underscores its significance in modern medicinal chemistry.

Future research may focus on exploring new derivatives of this compound to enhance its efficacy and specificity against targeted biological pathways. Additionally, further investigations into its mechanisms of action could provide deeper insights into its potential therapeutic roles.

Mécanisme D'action

The mechanism of action of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the methyl and trifluoromethyl substituents, making it less sterically hindered and less electron-withdrawing.

4-Methylphenylboronic Acid: Contains a methyl group but lacks the trifluoromethyl group, resulting in different electronic properties.

2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the methyl group, affecting its reactivity and steric profile.

Uniqueness

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups. This combination influences its reactivity, making it a versatile reagent in organic synthesis. The trifluoromethyl group is highly electron-withdrawing, which can stabilize intermediates and transition states, while the methyl group provides steric hindrance that can influence selectivity in reactions.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties

Activité Biologique

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews its biological activity, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C₈H₈BF₃O₂

- Molecular Weight : Approximately 203.95 g/mol

- Structure : The compound features a trifluoromethyl group which enhances lipophilicity and biological activity.

1. Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to inhibit various enzymes, particularly proteases and kinases. The trifluoromethyl group may enhance binding affinity through increased hydrophobic interactions with biological targets.

- Case Study : A study highlighted the use of boronic acids as noncompetitive antagonists for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases. The compound demonstrated significant inhibition of CXCL1-induced calcium flux in human polymorphonuclear cells, with an IC50 value of 38 nM .

2. Antimicrobial Activity

Research has shown that boronic acid derivatives exhibit moderate antimicrobial activity against various pathogens. For instance, this compound has been evaluated for its effects against bacteria such as Escherichia coli and Bacillus cereus.

- Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | >100 µg | |

| Aspergillus niger | 50 µg | |

| Escherichia coli | 25 µg | |

| Bacillus cereus | <10 µg |

The compound exhibited higher activity against Bacillus cereus compared to other tested strains, suggesting its potential as an antibacterial agent.

3. Applications in Cancer Therapy

Boronic acids have been explored for their role in cancer therapy due to their ability to modulate biological pathways involved in tumor progression.

- Research Findings : A study on structurally diverse boronic acid derivatives demonstrated their effectiveness in inhibiting tubulin polymerization, a critical process in cancer cell division. One derivative caused significant G2/M arrest in breast cancer cell lines MCF-7 and MDA-MB-231, disrupting microtubule structure and inhibiting cell migration .

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes through reversible covalent bonding. This interaction can lead to the modulation of signaling pathways that are crucial in inflammation and cancer progression.

Propriétés

IUPAC Name |

[4-methyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOJXIIVCMNOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609595 | |

| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021860-94-5 | |

| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.